Methyl 4-isobutyryl-3-methylbenzoate
Description
Methyl 4-isobutyryl-3-methylbenzoate is a benzoate ester derivative characterized by a methyl group at the 3-position and an isobutyryl group (2-methylpropanoyl) at the 4-position of the aromatic ring. The compound’s structure combines steric bulk from the isobutyryl group with the electron-withdrawing nature of the ester moiety, influencing its physical, chemical, and reactivity profiles. While specific data on this compound is scarce in publicly available literature, inferences can be drawn from structurally analogous benzoate esters, such as Methyl 4-hydroxy-3-iodobenzoate (CAS: 15126-06-4) , to highlight key differences and trends.
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
methyl 3-methyl-4-(2-methylpropanoyl)benzoate |
InChI |
InChI=1S/C13H16O3/c1-8(2)12(14)11-6-5-10(7-9(11)3)13(15)16-4/h5-8H,1-4H3 |
InChI Key |
FZDMPHMCIUQTMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)C(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-isobutyryl-3-methylbenzoate typically involves the esterification of 4-isobutyryl-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-isobutyryl-3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Major Products:
Oxidation: Formation of 4-isobutyryl-3-methylbenzoic acid.
Reduction: Formation of 4-isobutyryl-3-methylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 4-isobutyryl-3-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases and other enzymes that hydrolyze ester bonds.
Industry: Used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 4-isobutyryl-3-methylbenzoate involves its hydrolysis by esterases to produce 4-isobutyryl-3-methylbenzoic acid and methanol. The ester bond is cleaved through a nucleophilic attack by water, facilitated by the enzyme. This reaction is crucial for its potential use as a prodrug, where the active form is released upon hydrolysis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The substituents on the aromatic ring significantly alter molecular weight, polarity, and reactivity. Below is a comparative analysis with Methyl 4-hydroxy-3-iodobenzoate and other methyl benzoate derivatives:
Key Observations:
- Electronic Effects : The electron-withdrawing isobutyryl group deactivates the aromatic ring, making electrophilic substitution reactions less favorable than in Methyl 4-hydroxy-3-iodobenzoate, where the hydroxy group is strongly activating .
- Molecular Weight : The iodine atom in Methyl 4-hydroxy-3-iodobenzoate contributes to its higher molecular weight (278.04 g/mol) compared to the target compound (~206.24 g/mol).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
